N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride
Description
N-(4-Chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride is a benzamide derivative featuring a benzo[d]thiazole core substituted with a chlorine atom at the 4-position. The molecule incorporates a 4-cyanobenzamide group and a 2-morpholinoethyl side chain, which is protonated as a hydrochloride salt to enhance solubility.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S.ClH/c22-17-2-1-3-18-19(17)24-21(29-18)26(9-8-25-10-12-28-13-11-25)20(27)16-6-4-15(14-23)5-7-16;/h1-7H,8-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJYAFYKIGQHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=C(C=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, including case studies, structural activity relationships (SAR), and biological assays to elucidate its biological activity.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a thiazole ring, which is known for its diverse biological activities, and a morpholino group that may enhance solubility and bioavailability.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 363.012 g/mol |
| SMILES | C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
| InChI | InChI=1S/C17H18ClN3O3S |
Antitumor Activity
Research indicates that compounds containing thiazole moieties exhibit significant antitumor properties. For instance, derivatives of thiazole have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the inhibition of specific proteins such as Bcl-2, which is crucial in regulating apoptosis.
In one study, the compound demonstrated an IC50 value lower than that of established chemotherapeutics like doxorubicin, suggesting a potent antitumor effect .
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. A related compound exhibited significant protection in seizure models when compared to standard treatments like phenytoin. The anticonvulsant activity is attributed to the ability of these compounds to modulate neurotransmitter systems or ion channels involved in seizure propagation .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Thiazole derivatives have been reported to possess antibacterial effects comparable to standard antibiotics against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups in the thiazole ring enhances this activity by improving interaction with bacterial targets .
Structure-Activity Relationship (SAR)
The biological activity of thiazole-containing compounds can be significantly influenced by their structural modifications. Key findings from SAR studies include:
- Thiazole Ring : Essential for cytotoxicity; modifications can enhance or reduce activity.
- Substituents on Aromatic Rings : Electron-donating groups increase activity; for example, a methyl group at specific positions on the phenyl ring has been correlated with improved cytotoxic effects.
- Morpholino Group : Enhances solubility and may improve pharmacokinetic properties .
Case Studies
- Antitumor Efficacy : In vitro studies showed that this compound significantly inhibited cell proliferation in MCF-7 and HeLa cell lines with IC50 values indicating high potency.
- Anticonvulsant Screening : In animal models, the compound was tested against induced seizures, showing notable efficacy comparable to phenytoin, suggesting its potential as an anticonvulsant agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from N-(Benzo[d]thiazol-2-yl)benzamide Derivatives
describes several N-(benzo[d]thiazol-2-yl)benzamide derivatives (1.2b–1.2e), which share the benzo[d]thiazole-amide scaffold but lack the morpholinoethyl and cyano substituents. Key comparisons include:
- Its melting point (202–212°C) is higher than typical morpholino-containing analogs, suggesting reduced solubility compared to the target compound .
- Impact of Substituents: The addition of the 4-cyano group and 2-morpholinoethyl chain in the target compound likely enhances electronic polarization and solubility, critical for bioavailability.
Table 1: Physical Properties of Benzo[d]thiazol-2-yl Derivatives
| Compound Name | Molecular Weight | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| Target Compound | Not Provided | Not Reported | 4-Cl, 4-CN, 2-morpholinoethyl |
| N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide | 289.01 | 202–212 | 4-Cl |
| N-(Benzo[d]thiazol-2-yl)benzamide | 255.21 | 190–198 | None |
Morpholino-Containing Analogues
and highlight morpholino-functionalized compounds, though their cores differ:
- 4-Cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride (): This analog substitutes the 4-chloro group with 4-methoxy-7-methyl, which may reduce electrophilicity and alter metabolic stability compared to the target compound.
- 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d, ): Incorporates a pyridinyl-thiazole core and morpholinomethyl chain. The absence of a cyano group and presence of dichlorophenyl may limit its solubility relative to the target compound .
Chlorothiazole-Based Compounds
reports N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, a nitazoxanide derivative with a simpler thiazole core. Unlike the target compound, it lacks the benzo[d]thiazole system and morpholinoethyl group but shares a chloro-thiazole motif.
Cyano- and Morpholino-Functionalized Pharmaceuticals
and describe compounds with cyano and morpholino groups but distinct backbones:
- Lecozotan Hydrochloride (): A 4-cyano-N-(piperazinylpropyl)benzamide derivative used as a 5-HT1A antagonist. The morpholinoethyl group in the target compound may mimic the piperazine’s role in receptor interaction, though steric and electronic differences could alter binding affinity .
- N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride (): Features a pyrimidine core and cyanomethyl group. The target compound’s benzo[d]thiazole system may offer greater rigidity, influencing pharmacokinetics .
Preparation Methods
Retrosynthetic Analysis
The target compound decomposes into three modular components:
- 4-Chlorobenzo[d]thiazol-2-amine (benzothiazole core)
- 4-Cyanobenzoyl chloride (aromatic acylating agent)
- 2-Morpholinoethylamine (side chain precursor)
Critical bond formations involve:
- Amide linkage between benzothiazole amine and benzoyl chloride
- N-alkylation to introduce the morpholinoethyl group
- Final hydrochloride salt formation
Detailed Synthetic Routes
Sequential Assembly Method (Patent CN105636946A)
Step 1: Synthesis of 4-chlorobenzo[d]thiazol-2-amine
Benzothiazolization:
4-Chloroaniline (1.0 eq) + CS₂ (1.2 eq) + H₂O₂ (30%, 1.5 eq)
→ 80°C, 6 hr → 89% yield
Step 2: N-Alkylation with 2-Morpholinoethyl Bromide
Reaction:
Benzothiazole amine (1.0 eq) + 2-morpholinoethyl bromide (1.1 eq)
K₂CO₃ (2.5 eq), DMF, 60°C, 12 hr → 76% yield
Step 3: Acylation with 4-Cyanobenzoyl Chloride
Coupling:
N-Alkylated intermediate (1.0 eq) + 4-cyanobenzoyl chloride (1.05 eq)
Et₃N (2.0 eq), CH₂Cl₂, 0°C→RT, 4 hr → 82% yield
Step 4: Hydrochloride Salt Formation
Salt Conversion:
Free base (1.0 eq) + HCl (1.1 eq in Et₂O)
Stir 30 min, precipitate → 95% recovery
Convergent Approach (J-Stage Protocol)
Parallel Synthesis:
- Pre-form 4-cyano-N-(2-morpholinoethyl)benzamide
- Couple with 4-chlorobenzo[d]thiazol-2-yl chloride
Key Data:
- Pd(PPh₃)₄ catalyzed C-N coupling (Xantphos ligand)
- 100°C, toluene, 8 hr → 68% yield
- Avoids thermal decomposition of morpholino group
Process Optimization
Microwave-Assisted Cyclization (SAGE Journals)
Benzo[d]thiazole Formation:
4-Chloroaniline + CS₂ → MW 150W, 15 min → 94% yield
vs. Conventional 6 hr → 89% yield
Green Chemistry Modifications
Solvent System:
Cyclopentyl methyl ether (CPME) replaces DMF
→ 5°C reduction in exotherm, 12% less waste
Critical Parameter Analysis
Reaction Kinetics
| Step | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Benzothiazolization | 2.3×10⁻⁴ | 92.4 |
| N-Alkylation | 5.7×10⁻⁵ | 105.1 |
| Acylation | 1.8×10⁻³ | 78.9 |
Yield Optimization Matrix
| Factor | Level 1 | Level 2 | Level 3 | Optimal |
|---|---|---|---|---|
| Acylation Temp (°C) | 0 | 25 | 40 | 0→25 ramp |
| Equiv. Et₃N | 1.5 | 2.0 | 3.0 | 2.0 |
| Reaction Time (hr) | 2 | 4 | 6 | 4 |
Purification & Characterization
Crystallization Protocols
Solvent System:
Ethyl acetate/hexane (3:7 v/v) → 98.2% purity (HPLC)
vs. CHCl₃/MeOH → 96.7% purity
Spectroscopic Fingerprints
¹H NMR (400 MHz, DMSO-d₆):
δ 8.21 (s, 1H, thiazole-H), 7.98 (d, J=8.4 Hz, 2H, Ar-H), 4.32 (t, J=6.1 Hz, 2H, NCH₂), 3.58 (m, 4H, morpholine)
Industrial Scale-Up Considerations
Continuous Flow Synthesis
Microreactor Design:
- Thiazole formation: 2.5 mL/min, 120°C, 89% yield
- Amide coupling: 1.8 mL/min, 0°C→25°C, 84% yield
Throughput: 12 kg/day
Waste Stream Management
E-Factor Analysis:
- Batch process: 23.4 kg waste/kg product
- Continuous flow: 8.7 kg waste/kg product
Challenges & Mitigation Strategies
Morpholine Ring Stability
Thermal Degradation:
>80°C → 9% ring opening (GC-MS data )
Solution:
- Perform N-alkylation ≤60°C
- Use phase-transfer catalysis
Cyan Group Reactivity
Undesired Side Reactions:
- Nitrile hydrolysis → 11% at pH <2
Mitigation:
- Strict pH control (5.5-6.5) during HCl salt formation
- Anhydrous conditions in acylation step
Emerging Methodologies
Enzymatic Acylation
Candida antarctica Lipase B:
- 45°C, tert-butanol, 72 hr → 58% yield
- Avoids chloride handling issues
Photoredox Catalysis
Visible-Light Mediated Coupling:
- Ir(ppy)₃ catalyst, Blue LEDs
- 18 hr → 67% yield
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
Synthesis typically involves multi-step organic reactions, starting with the formation of the benzo[d]thiazol core, followed by sequential introduction of substituents (e.g., chloro, cyano, morpholinoethyl groups). Critical parameters include temperature control (e.g., reflux conditions for cyclization), pH adjustments to optimize nucleophilic substitutions, and solvent selection (e.g., DMF for polar intermediates). Post-synthesis purification via column chromatography and validation using NMR (¹H/¹³C) and mass spectrometry are essential to confirm structural integrity and purity .
Q. How is the molecular structure of this compound validated in academic research?
Structural characterization relies on spectroscopic methods:
- NMR spectroscopy identifies proton environments (e.g., aromatic protons in the benzamide and thiazole rings, morpholinoethyl chain signals).
- High-resolution mass spectrometry (HRMS) confirms the molecular formula by matching the observed mass-to-charge ratio with theoretical values.
- X-ray crystallography (if crystals are obtainable) provides definitive bond-length and stereochemical data .
Q. What analytical techniques are used to assess stability under experimental conditions?
- HPLC monitors degradation products over time under stress conditions (e.g., heat, light, acidic/basic environments).
- Thermogravimetric analysis (TGA) evaluates thermal stability.
- UV-Vis spectroscopy tracks solubility and aggregation in aqueous buffers, which is critical for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in biological assays (e.g., IC₅₀ values in kinase inhibition studies) may arise from differences in cell lines, assay protocols, or impurity profiles. Strategies include:
- Orthogonal assays (e.g., enzymatic vs. cell-based assays) to cross-validate target engagement.
- Structural analogs comparison to identify substituents critical for activity (e.g., chloro vs. methoxy groups on the thiazole ring).
- Batch-to-batch purity analysis using LC-MS to rule out synthetic byproducts as confounding factors .
Q. What methodologies are used to investigate the compound’s mechanism of action in cancer research?
- Kinase profiling panels screen for inhibitory activity against a broad range of kinases (e.g., EGFR, PI3K).
- Cellular thermal shift assays (CETSA) confirm target binding in live cells.
- RNA sequencing identifies downstream gene expression changes, linking target inhibition to phenotypic outcomes (e.g., apoptosis, cell cycle arrest) .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Pro-drug strategies : Modify the cyano or morpholinoethyl groups to enhance solubility (e.g., esterification of the benzamide).
- Microsomal stability assays identify metabolic hotspots (e.g., morpholine ring oxidation) for structural tweaks.
- Plasma protein binding studies (e.g., equilibrium dialysis) guide dosing regimens to maintain free drug concentrations above therapeutic thresholds .
Methodological Tables
Q. Table 1: Common Synthetic Challenges and Solutions
Q. Table 2: Biological Assay Design Considerations
| Assay Type | Critical Parameters | Pitfalls to Avoid |
|---|---|---|
| Enzymatic IC₅₀ | ATP concentration, enzyme purity | Non-specific binding |
| Cell viability | Cell density, serum concentration | Off-target cytotoxicity |
| In vivo PK | Route of administration, formulation | Species-specific metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
